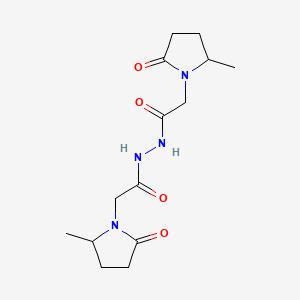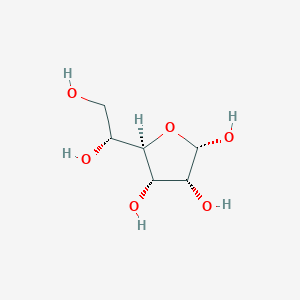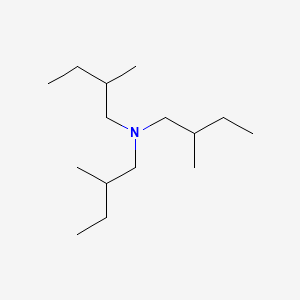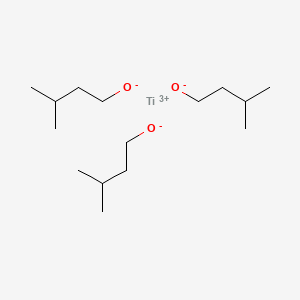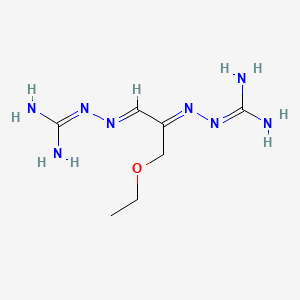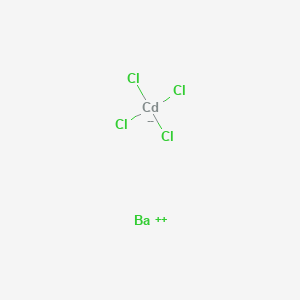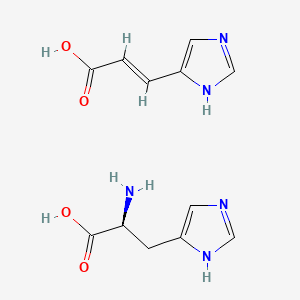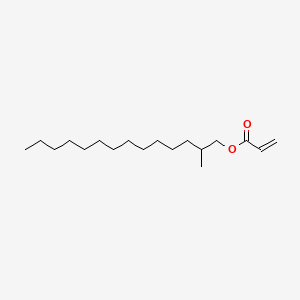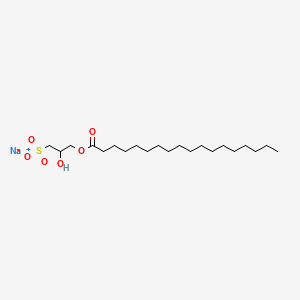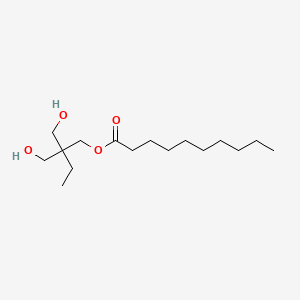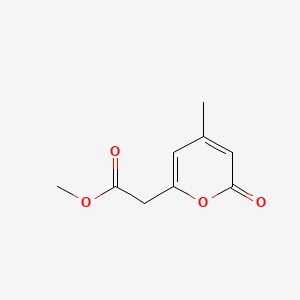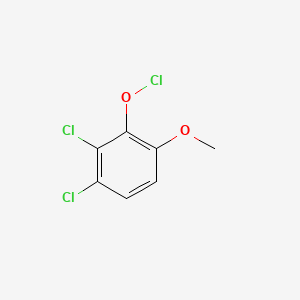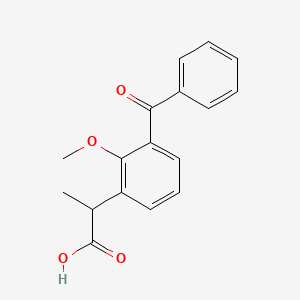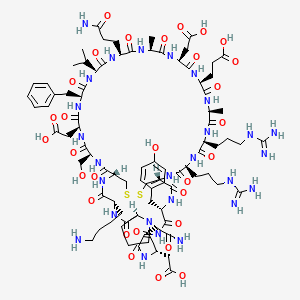
Mibenratide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- These receptors are crucial for regulating heart function, particularly in conditions like heart failure.
Mibenratide: is a small cyclic peptide that acts as an adrenergic β1 receptor antagonist . This means it specifically targets and inhibits the β1 subtype of adrenergic receptors.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for Mibenratide are not widely documented in the available literature.
- it’s synthesized as a cyclic peptide, likely involving solid-phase peptide synthesis (SPPS) or solution-phase methods.
- Industrial production methods are proprietary and may not be publicly disclosed.
Analyse Chemischer Reaktionen
- Common reactions include peptide bond formation, disulfide bridge formation, and cyclization.
- Reagents used in peptide synthesis (e.g., coupling agents, protecting groups) play a crucial role.
- Major products are different conformations of the cyclic peptide.
Mibenratide: undergoes various chemical reactions, although detailed studies are limited.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research: Given its β1 receptor antagonism, Mibenratide is studied in heart failure research .
Autoimmune Disorders: It may have implications in autoimmune diseases where β1 receptors are involved.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics is essential.
Wirkmechanismus
- This antagonism affects heart rate, contractility, and blood pressure regulation.
- Molecular targets include the β1 receptor itself and downstream signaling pathways.
Mibenratide: blocks β1 adrenergic receptors, reducing their activation by endogenous catecholamines (like adrenaline).
Vergleich Mit ähnlichen Verbindungen
Unique Features: stands out due to its cyclic structure and β1 receptor specificity.
Similar Compounds: While no direct analogs exist, other β blockers (e.g., metoprolol, atenolol) share β1 receptor affinity.
Eigenschaften
CAS-Nummer |
1239011-83-6 |
|---|---|
Molekularformel |
C87H129N27O30S2 |
Molekulargewicht |
2097.3 g/mol |
IUPAC-Name |
3-[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R,40S,43S,49S,52S,55S)-40-(4-aminobutyl)-52-(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-28-benzyl-4,7-bis(3-carbamimidamidopropyl)-16,31,49-tris(carboxymethyl)-34-(hydroxymethyl)-55-[(4-hydroxyphenyl)methyl]-10,19-dimethyl-3,6,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57-octadecaoxo-25-propan-2-yl-59,60-dithia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56-octadecazatricyclo[35.20.4.043,47]henhexacontan-13-yl]propanoic acid |
InChI |
InChI=1S/C87H129N27O30S2/c1-40(2)67-84(143)103-49(23-25-61(89)117)70(129)98-42(4)69(128)104-54(34-64(121)122)77(136)101-50(24-26-63(119)120)71(130)97-41(3)68(127)99-47(16-10-28-95-86(91)92)72(131)100-48(17-11-29-96-87(93)94)74(133)111-58-38-145-146-39-59(82(141)110-57(37-115)80(139)108-55(35-65(123)124)78(137)105-52(79(138)113-67)31-43-13-6-5-7-14-43)112-73(132)46(15-8-9-27-88)102-83(142)60-18-12-30-114(60)85(144)56(36-66(125)126)109-76(135)53(33-62(90)118)107-75(134)51(106-81(58)140)32-44-19-21-45(116)22-20-44/h5-7,13-14,19-22,40-42,46-60,67,115-116H,8-12,15-18,23-39,88H2,1-4H3,(H2,89,117)(H2,90,118)(H,97,130)(H,98,129)(H,99,127)(H,100,131)(H,101,136)(H,102,142)(H,103,143)(H,104,128)(H,105,137)(H,106,140)(H,107,134)(H,108,139)(H,109,135)(H,110,141)(H,111,133)(H,112,132)(H,113,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H4,91,92,95)(H4,93,94,96)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |
InChI-Schlüssel |
CQXYENUJCPYPTI-LZUXSVOASA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


